![molecular formula C42H70O35 B158578 (1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31R,32R,33R,34R,35R,36R,37R,38R,39R,40R,41R,42R)-5,10,15,20,25-pentakis(hydroxymethyl)-30-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontane-31,32,33,34,35,36,37,38,39,40,41,42-dodecol CAS No. 10058-19-2](/img/structure/B158578.png)
(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31R,32R,33R,34R,35R,36R,37R,38R,39R,40R,41R,42R)-5,10,15,20,25-pentakis(hydroxymethyl)-30-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontane-31,32,33,34,35,36,37,38,39,40,41,42-dodecol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This usually involves identifying the compound’s functional groups, stereochemistry, and other structural features.
Synthesis Analysis
Researchers would look at possible synthetic routes to the compound, considering factors like the availability of starting materials, the number of steps, the types of reactions involved, and the overall yield.Molecular Structure Analysis
Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry can be used to determine the compound’s molecular structure.Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It can provide insights into the compound’s reactivity and stability.Physical And Chemical Properties Analysis
This could involve determining the compound’s melting point, boiling point, solubility, optical activity, and other physical and chemical properties.Applications De Recherche Scientifique
1. Heterocyclic Rings from Carbohydrate Precursors
Research by Stoddart, Szarek, and Jones (1969) demonstrates the creation of large heterocyclic rings from carbohydrate precursors, such as cycloheptaamylose and cyclohexaamylose. Through a series of chemical reactions including periodate oxidation, borohydride reduction, and acetylation, they produced complex molecules with potential applications in synthetic organic chemistry and material science (Stoddart, Szarek, & Jones, 1969).
2. Solubility Studies of Carbohydrate Derivatives
Gong, Wang, Zhang, and Qu (2012) studied the solubility of various carbohydrate derivatives in ethanol–water solutions. Their findings provide insight into the solubility behavior of complex carbohydrates, which is crucial for pharmaceutical and food industry applications (Gong, Wang, Zhang, & Qu, 2012).
3. Computational Study on Blood Glucose Level Regulation
Muthusamy and Krishnasamy (2016) conducted a computational study on a specific compound isolated from Syzygium densiflorum. This study explored the potential of the compound in diabetes management, highlighting the therapeutic applications of complex heterocyclic compounds (Muthusamy & Krishnasamy, 2016).
4. Asymmetric Synthesis of Bicyclic and Tricyclic Polypropanoates
Research by Marchionni and Vogel (2001) focused on the asymmetric synthesis of complicated bicyclic and tricyclic polypropanoates. Their work contributes to the development of new synthetic methodologies for creating complex organic molecules, useful in drug discovery and development (Marchionni & Vogel, 2001).
Safety And Hazards
Researchers would look at the compound’s toxicity, flammability, and other safety hazards. This information is crucial for handling and storing the compound safely.
Orientations Futures
Based on the findings from the above analyses, researchers would suggest future directions for studying the compound. This could involve further synthetic modifications, mechanistic studies, or biological assays.
I hope this general guide is helpful. For a more specific analysis, I would recommend consulting with a chemist or a chemical database. They might be able to provide more detailed and specific information on your compound.
Propriétés
IUPAC Name |
(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31R,32R,33R,34R,35R,36R,37R,38R,39R,40R,41R,42R)-5,10,15,20,25-pentakis(hydroxymethyl)-30-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontane-31,32,33,34,35,36,37,38,39,40,41,42-dodecol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H70O35/c43-1-8-15(49)16(50)23(57)36(65-8)64-7-14-35-22(56)29(63)42(71-14)76-34-13(6-48)69-40(27(61)20(34)54)74-32-11(4-46)67-38(25(59)18(32)52)72-30-9(2-44)66-37(24(58)17(30)51)73-31-10(3-45)68-39(26(60)19(31)53)75-33-12(5-47)70-41(77-35)28(62)21(33)55/h8-63H,1-7H2/t8-,9-,10-,11-,12-,13-,14-,15-,16+,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36+,37-,38-,39-,40-,41-,42-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIZQJUDQRHMFRK-AHIHXIOASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OCC2C3C(C(C(O2)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O3)C(C8O)O)CO)CO)CO)CO)CO)O)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC[C@@H]2[C@@H]3[C@@H]([C@H]([C@H](O2)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@H](O3)[C@@H]([C@H]8O)O)CO)CO)CO)CO)CO)O)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H70O35 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1135.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-O-alpha-D-Glucosyl-alpha-cyclodextrin | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![exo-3-(Boc-amino)-8-azabicyclo[3.2.1]octane](/img/structure/B158495.png)


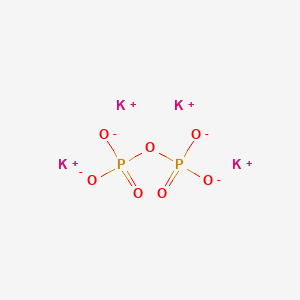
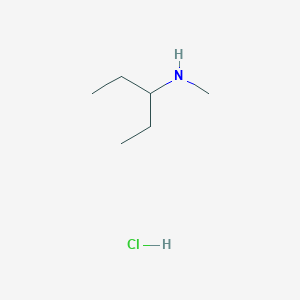
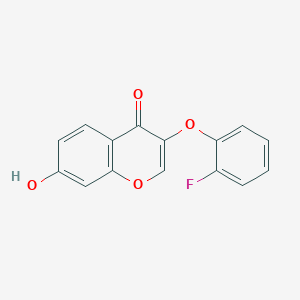


![S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (E)-oct-2-enethioate](/img/structure/B158517.png)
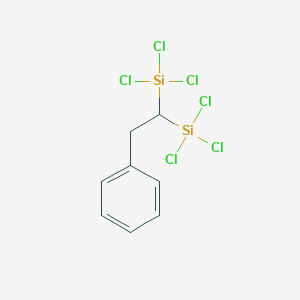
![1,3-Benzodioxole-5-carboxylic acid, 2-[5-(dimethylamino)-2-hydroxybenzoyl]hydrazide](/img/structure/B158520.png)
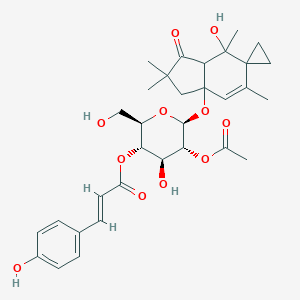
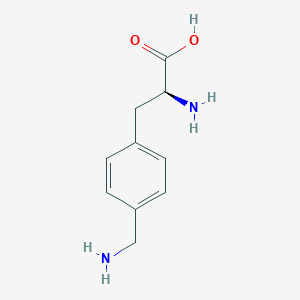
![1,3-Dimethyl-7-[2-[methyl(1-phenylpropan-2-yl)amino]ethyl]purine-2,6-dione](/img/structure/B158527.png)